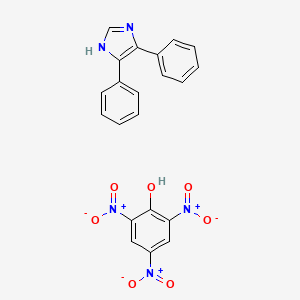

4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Diphenyl-1H-imidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4,5-diphenyl-1H-imidazole and 2,4,6-trinitrophenol. 4,5-Diphenyl-1H-imidazole is a heterocyclic compound with a molecular formula of C15H12N2, known for its applications in various fields such as pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1H-imidazole typically involves the cyclization of benzil with ammonium acetate in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of 4,5-diphenyl-1H-imidazole follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield . The production of 2,4,6-trinitrophenol is carried out in specialized facilities designed to handle the highly exothermic nitration reaction safely .

化学反応の分析

Types of Reactions

4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.

2,4,6-Trinitrophenol primarily undergoes:

Reduction: It can be reduced to form aminophenols.

Nitration: Further nitration can lead to the formation of more highly nitrated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.

Major Products Formed

4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.

2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.

科学的研究の応用

Medicinal Chemistry Applications

1. Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that derivatives of 4,5-diphenyl-1H-imidazole exhibit promising antiviral properties. Specifically, certain analogs have shown significant inhibition of the SARS-CoV-2 3CLpro enzyme, which is critical for viral replication. For instance, compounds with modifications such as methoxy and chloro groups displayed enhanced antiviral activity due to improved lipophilicity and cell permeability . The results indicate that these compounds could serve as lead candidates for developing treatments against COVID-19.

2. Antimicrobial Properties

The antimicrobial efficacy of 4,5-diphenyl-1H-imidazole derivatives has also been investigated. Studies revealed that metal complexes formed with transition metals (e.g., Co(II), Ni(II), Cu(II)) exhibited higher antibacterial and antifungal activities compared to the parent ligand . The enhanced activity is attributed to the synergistic effects of metal ions and the imidazole framework.

Materials Science Applications

1. Fluorescent Probes

The imidazole derivatives have been utilized in the development of organic fluorophores. For example, 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole has been synthesized and characterized for its solvatofluorochromic properties, making it suitable for solvent polarity-sensitive applications . These compounds can be employed in sensing applications due to their fluorescence responsiveness to environmental changes.

2. Chemosensors

The amphoteric nature of imidazole derivatives allows them to function as chemosensors for various ions and small molecules. Their ability to respond to strong protic acids and fluoride anions opens avenues for developing selective sensors in analytical chemistry .

Environmental Applications

1. Detection of Pollutants

Imidazole-based compounds have shown potential in detecting environmental pollutants such as picric acid and heavy metals (e.g., Cu²⁺). Functionalized tetraphenyl imidazoles have been reported to possess aggregation-induced emission properties that enhance their sensitivity towards these pollutants . This makes them valuable tools in environmental monitoring.

Case Studies

作用機序

The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .

2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .

類似化合物との比較

Similar Compounds

4,5-Diphenyl-1H-imidazole: Similar compounds include 2,4,5-triphenylimidazole and 4,5-diphenylimidazol-1,2,3-triazole.

2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol.

Uniqueness

4,5-Diphenyl-1H-imidazole is unique due to its structural features, which allow for diverse chemical modifications and applications . Its ability to form stable complexes with metals makes it valuable in coordination chemistry .

2,4,6-Trinitrophenol is unique for its high explosive properties and its ability to undergo multiple nitration reactions . Its stability and reactivity make it a valuable compound in explosive formulations .

生物活性

4,5-Diphenyl-1H-imidazole; 2,4,6-trinitrophenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with phenyl groups and a trinitrophenol moiety. This structure contributes to its unique reactivity and biological activity. The presence of both electron-donating (phenyl) and electron-withdrawing (trinitrophenol) groups enhances its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including 4,5-diphenyl-1H-imidazole, exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized compounds showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 4,5-Diphenyl-1H-Imidazole | 8 | 16 |

| Ciprofloxacin | 4 | 8 |

| Compound A | 4 | 32 |

The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell membranes or interference with metabolic pathways. The imidazole ring is known to interact with microbial enzymes and receptors, which can inhibit bacterial growth .

Study on Antimicrobial Efficacy

A study by Jain et al. synthesized various derivatives of imidazole and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, several exhibited significant zones of inhibition against E. coli and Bacillus subtilis, indicating their potential as novel antimicrobial agents .

Research on Metal Complexes

Another study explored the synthesis of metal complexes based on 4,5-diphenyl-1H-imidazole derivatives. These complexes displayed enhanced antimicrobial activity compared to the free ligands, suggesting that metal coordination can amplify the biological effects of imidazole-based compounds .

Anti-inflammatory and Antioxidant Properties

Beyond antimicrobial activity, imidazole derivatives have been investigated for anti-inflammatory and antioxidant properties. The ability to scavenge free radicals and modulate inflammatory pathways positions these compounds as potential therapeutic agents in various diseases .

特性

CAS番号 |

676265-81-9 |

|---|---|

分子式 |

C21H15N5O7 |

分子量 |

449.4 g/mol |

IUPAC名 |

4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |

InChI |

InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |

InChIキー |

XQDDQDQWQCWKGR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。